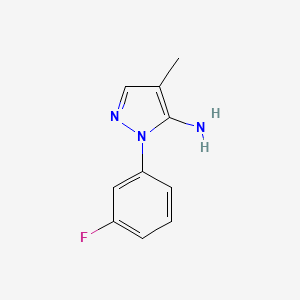

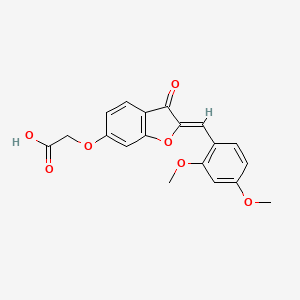

1-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

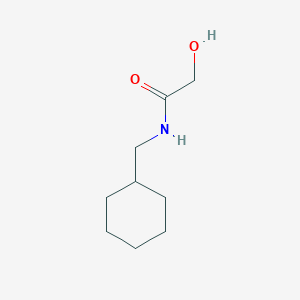

1-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C10H10FN3 and its molecular weight is 191.209. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods

1-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine and related compounds are involved in various synthesis processes. For example, the synthesis of similar pyrazole derivatives involves reductive amination methods (Bawa, Ahmad, & Kumar, 2009). Another study discusses the synthesis and structural characterization of pyrazole derivatives, highlighting the importance of these compounds in developing new molecular structures (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Chemical Analysis and Properties

Research into pyrazole derivatives includes the investigation of their molecular structure and properties. For instance, combined X-ray diffraction and DFT studies have been conducted to understand the impact of intramolecular hydrogen bonding on the reductive cyclization process in pyrazole derivatives (Szlachcic et al., 2020).

Application in Material Science

Pyrazole derivatives, similar to this compound, have been explored for their potential in material science. For example, the synthesis of thiazole clubbed pyrazole derivatives as apoptosis inducers and anti-infective agents represents an intersection of organic chemistry and material science (Bansal et al., 2020).

Pharmaceutical and Biological Research

While avoiding details on drug use, dosage, and side effects, it's noteworthy that related pyrazole compounds are studied for their potential pharmaceutical applications. For instance, certain pyrazole derivatives have been synthesized and characterized for their potential antimicrobial activities (Mistry, Desai, & Desai, 2016).

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various receptors and enzymes, such as the androgen receptor .

Mode of Action

For instance, some pyrazole derivatives have been shown to inhibit the androgen receptor, leading to a decrease in prostate-specific antigen (PSA) levels .

Biochemical Pathways

Similar compounds have been shown to affect pathways involving phosphodiesterase 1b (pde1b) and pde10a . These enzymes hydrolyze cyclic adenosine monophosphate and cyclic guanosine monophosphate, which are key players in signal transduction.

Pharmacokinetics

Similar compounds have been shown to improve the pharmacokinetics of drugs and exhibit high anticancer activity with low systemic toxicity .

Result of Action

Similar compounds have been shown to exhibit potent antiproliferative activity against certain cancer cell lines .

Biochemical Analysis

Biochemical Properties

It is known that fluorinated compounds often exhibit unique interactions with enzymes, proteins, and other biomolecules due to the unique properties of fluorine . The presence of the fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets .

Cellular Effects

The specific cellular effects of 1-(3-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine are not well-documented. Fluorinated compounds have been shown to influence various cellular processes. For instance, Fluorofenidone, a fluorinated pyridone agent, has been reported to attenuate fibrosis in organs such as lungs and kidneys .

Molecular Mechanism

Organotrifluoroborates, a class of organoboron compounds that include fluorinated phenyl groups, are known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. The stability and degradation of similar fluorinated compounds have been studied .

Metabolic Pathways

Similar fluorinated compounds have been shown to be metabolized through various pathways, including hydrolysis, hydroxylation, and N- and O-dealkylation .

Transport and Distribution

Fluorinated compounds are known to readily cross biological membranes, which could influence their distribution within cells and tissues .

Subcellular Localization

The fluorine atom in the molecule could potentially influence its localization within the cell due to its unique properties .

Properties

IUPAC Name |

2-(3-fluorophenyl)-4-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c1-7-6-13-14(10(7)12)9-4-2-3-8(11)5-9/h2-6H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBBCPXBHFIJMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C2=CC(=CC=C2)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B3002933.png)

![3-fluoro-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B3002935.png)

![4-[(3-Bromophenyl)methoxy]-3-chlorobenzoic acid](/img/structure/B3002943.png)

![Methyl 2-[4-(dimethylsulfamoyl)benzamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3002947.png)

![2-Chloro-1-[1-(2-methoxy-ethyl)-1H-indol-3-yl]-ethanone](/img/structure/B3002948.png)

![2-Chloro-3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}amino)-1,4-dihydronaphthalene-1,4-dione](/img/structure/B3002950.png)